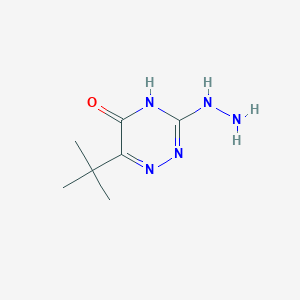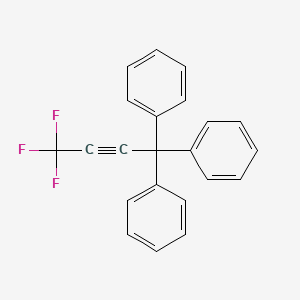
Benzene, 1,1',1''-(4,4,4-trifluoro-2-butynylidyne)tris-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- is a complex organic compound characterized by the presence of three benzene rings connected through a central butynylidyne group substituted with trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- typically involves multi-step organic reactions. One common approach is the coupling of trifluoromethyl-substituted benzene derivatives with a butynylidyne precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the butynylidyne group to a more saturated form, such as an alkene or alkane.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Alkenes or alkanes with reduced butynylidyne groups.
Substitution: Benzene derivatives with substituted functional groups.
Scientific Research Applications
Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Biology and Medicine: Investigated for potential use in drug development due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- involves its interaction with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes and proteins. The butynylidyne group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures.
Comparison with Similar Compounds
- Benzene, 1,2,4-trifluoro-
- Benzene, 1,3,5-trifluoro-
- Benzene, 1,2,3,4-tetrafluoro-
Comparison: Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- is unique due to the presence of the butynylidyne group, which imparts distinct reactivity and structural properties compared to other trifluorobenzene derivatives. The trifluoromethyl groups enhance its stability and lipophilicity, making it more suitable for specific applications in materials science and drug development.
Properties
CAS No. |
594864-83-2 |
|---|---|
Molecular Formula |
C22H15F3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(4,4,4-trifluoro-1,1-diphenylbut-2-ynyl)benzene |
InChI |
InChI=1S/C22H15F3/c23-22(24,25)17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H |
InChI Key |
KCLTZPCXCUCHFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
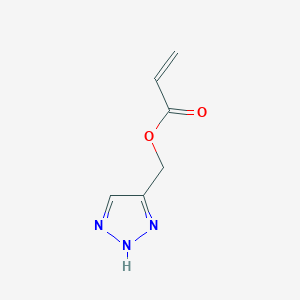
![1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B14213976.png)
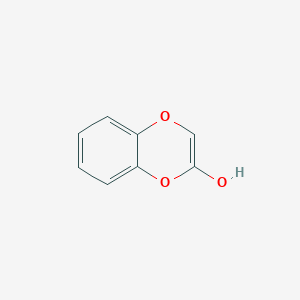
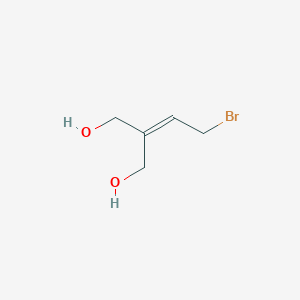
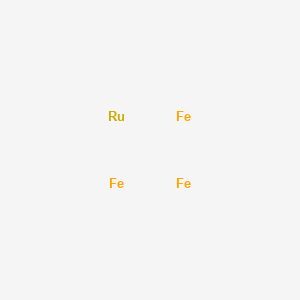
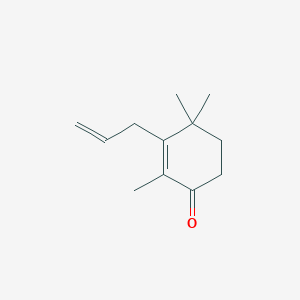
![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)
![[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol](/img/structure/B14214011.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)
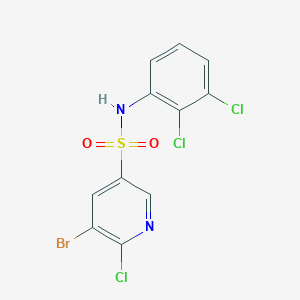
![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)

